13-Hydroxy-12-oxooctadeca-9,15-dienoic acid is a biologically significant compound that belongs to the class of organic compounds known as linoleic acids and their derivatives. This compound is recognized for its role in various biochemical processes, particularly in the metabolism of fatty acids. It is produced through the oxidation of linoleic acid, a polyunsaturated fatty acid essential for human health. The compound has been linked to several physiological effects, including the stimulation of cell proliferation and potential implications in inflammatory responses.
This compound is primarily derived from linoleic acid, which is abundant in vegetable oils and certain nuts. It can also be synthesized through enzymatic reactions involving lipoxygenases, which introduce oxygen into the fatty acid chain. Notably, 13-hydroxy-12-oxooctadeca-9,15-dienoic acid has been detected in various biological systems, including rat colonic mucosa and rabbit reticulocyte plasma .
The synthesis of 13-hydroxy-12-oxooctadeca-9,15-dienoic acid typically involves the oxidation of linoleic acid. The process can be catalyzed by lipoxygenases or other enzymes that facilitate the incorporation of oxygen into the fatty acid structure.
The molecular structure of 13-hydroxy-12-oxooctadeca-9,15-dienoic acid features a long carbon chain with multiple double bonds and a keto group at the 12th position. The structural formula can be represented as:
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid undergoes several types of chemical reactions:
Common reagents used in these reactions include molecular oxygen and hydrogen peroxide. Conditions such as controlled temperatures and pH levels are crucial to ensure desired reaction pathways .
The mechanism of action for 13-hydroxy-12-oxooctadeca-9,15-dienoic acid involves its interaction with cellular pathways that regulate inflammation and cell proliferation. Upon formation, it may act on specific receptors or enzymes that mediate these biological processes.
Relevant data includes:
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid has several scientific applications:
This compound's unique properties and biological activities make it a valuable subject for ongoing research in biochemistry and pharmacology.
The biosynthesis of 13-hydroxy-12-oxooctadeca-9,15-dienoic acid (commonly abbreviated as 13-oxo-ODE or 13-KODE) originates from linoleic acid (LA), an essential ω-6 polyunsaturated fatty acid. In mammalian systems, enzymatic oxidation occurs through three primary pathways: lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP)-mediated reactions [2] [10]. The 15-lipoxygenase-1 (ALOX15) pathway preferentially oxidizes LA to 13(S)-hydroperoxyoctadeca-9,11-dienoic acid (13-HpODE), which undergoes rapid reduction to 13(S)-hydroxyoctadeca-9,11-dienoic acid (13-HODE) via cellular peroxidases [2]. Alternatively, COX-2 metabolizes LA predominantly to 13(S)-HODE, with minor production of 9(R)-HODE [2] [10]. Cytochrome P450 enzymes generate racemic 13-HODE mixtures (80% R, 20% S stereoisomers) in human liver microsomes [2]. 13-HODE serves as the direct precursor for 13-oxo-ODE through NAD⁺-dependent dehydrogenation .
Table 1: Enzymatic Pathways Generating 13-HODE Precursors
| Enzyme Class | Primary Product | Stereospecificity | Tissue Distribution |
|---|---|---|---|
| ALOX15 | 13(S)-HpODE | High S-selectivity | Epithelial, inflammatory cells |
| COX-2 | 13(S)-HODE | Moderate S-selectivity | Ubiquitous |
| Cytochrome P450 | Racemic 13-HODE | 80% R, 20% S | Liver microsomes |
| Free radical oxidation | Racemic 13-HODE/9-HODE | Non-stereoselective | Oxidatively stressed tissues |
Non-enzymatic pathways—particularly free-radical and singlet-oxygen oxidations during oxidative stress—also contribute to racemic 13-HODE formation. These reactions dominate in pathologies like atherosclerosis, neurodegenerative diseases, and steatohepatitis, where lipid peroxidation generates complex mixtures of 13-HODE isomers alongside 9-HODE derivatives [2] [10].
Lipoxygenases initiate the regioselective oxygenation of LA to 13-HpODE, which glutathione peroxidases reduce to 13-HODE [2] [6]. Among human lipoxygenases, ALOX15 exhibits the highest catalytic efficiency for LA, with a kinetic preference over arachidonic acid [2] [8]. The dehydrogenation of 13-HODE to 13-oxo-ODE is catalyzed by hydroxy fatty acid dehydrogenases, NAD⁺-dependent enzymes upregulated during cellular differentiation. This reaction converts the 13-hydroxyl group to a ketone, forming the electrophilic α,β-unsaturated carbonyl moiety characteristic of 13-oxo-ODE [9]. Kinetic studies reveal this dehydrogenase displays strict substrate specificity for 13(S)-HODE over 9-HODE isomers [9].
Table 2: Key Enzymes in 13-oxo-ODE Biosynthesis
| Enzyme | Reaction Catalyzed | Cofactor | Kinetic Parameters |
|---|---|---|---|
| ALOX15 | LA → 13(S)-HpODE | None | Kₘ: 5–10 µM (LA) |
| Glutathione peroxidase | 13-HpODE → 13-HODE | GSH | Vₘₐₓ: 8.2 nmol/min/mg |
| 13-HODE dehydrogenase | 13(S)-HODE → 13-oxo-ODE | NAD⁺ | Kₘ: 18 µM; kcat: 4.2 s⁻¹ |
Notably, 13-HpODE itself may be directly metabolized by glutathione transferases (GSTs) via peroxidase activity, bypassing the 13-HODE intermediate. Human GSTA1-1 reduces 13-HpODE to 13-HODE with a kcat/Kₘ of 8.9 mM⁻¹s⁻¹, indicating high catalytic efficiency [6].
13-oxo-ODE’s α,β-unsaturated carbonyl structure renders it electrophilic, facilitating nucleophilic attack by glutathione (GSH) to form 13-oxo-ODE-SG conjugates. This conjugation—catalyzed primarily by alpha-class glutathione transferases (GSTs)—serves as a critical detoxification pathway. Human GSTA1-1 exhibits the highest activity (kcat/Kₘ: 8.9 mM⁻¹s⁻¹), followed by GSTA4-4 (2.14 mM⁻¹s⁻¹); mu and pi class GSTs show 10–20-fold lower efficiency [6]. Crucially, non-enzymatic conjugation is negligible under physiological conditions, underscoring GSTs’ essential role .
The 13-oxo-ODE-SG conjugate undergoes ATP-dependent export via multidrug resistance-associated proteins (MRPs) in intestinal (HT-29) and hepatic cells. Studies using HT-29 colon cancer cells demonstrate energy-dependent efflux, inhibitable by the MRP inhibitor MK571 [9]. This export limits intracellular accumulation of electrophilic lipids, modulating their bioavailability and mitigating potential cellular damage.
Table 3: GST Isoform Specificity for 13-oxo-ODE Conjugation
| GST Isoform | Class | kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (mM⁻¹s⁻¹) |
|---|---|---|---|---|
| GSTA1-1 | Alpha | 0.45 | 0.051 | 8.9 |
| GSTA4-4 | Alpha | 0.32 | 0.15 | 2.14 |
| GSTM1-1 | Mu | 0.12 | 0.30 | 0.40 |
| GSTP1-1 | Pi | 0.08 | 0.20 | 0.40 |
The biosynthesis of 13-oxo-ODE analogs diverges significantly between plants and mammals:
Enzymatic strategies also differ: Plants employ allene oxide synthase (AOS) to convert 13-HpOTE into reactive epoxides, while mammals lack AOS homologs. Instead, mammalian GSTs directly conjugate the oxo-fatty acids [5] [6].
Table 4: Cross-Taxa Comparison of 13-oxo-Lipid Biosynthesis
| Taxon | Precursor Fatty Acid | Key Enzymes | Primary Product | Biological Role |
|---|---|---|---|---|
| Mammals | Linoleic acid (C18:2 ω-6) | ALOX15, COX-2, 13-HODE dehydrogenase | 13-oxo-ODE | PPARγ activation, differentiation |
| Plants | α-Linolenic acid (C18:3 ω-3) | 13-LOX, AOS, dehydrogenases | 13-oxo-OTE (13-KOTE) | Defense gene expression |
| Insects | Linoleic acid | LOX, epoxide hydrolases | Epoxy-ketones | Juvenile hormone synthesis |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4